molecular formula C19H25N3O4 B3580310 MFCD02363724

MFCD02363724

Cat. No.: B3580310
M. Wt: 359.4 g/mol
InChI Key: KDTSDCRJCCLZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02363724 is a chemical compound with unique properties and applications. It is known for its specific molecular structure and reactivity, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02363724 involves several steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained. Detailed synthetic routes can be found in specialized chemical literature and databases.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes. These processes are optimized for efficiency and yield, often using advanced technologies and equipment. The production methods may vary depending on the specific requirements and applications of the compound.

Chemical Reactions Analysis

Types of Reactions: MFCD02363724 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s molecular structure and the presence of specific functional groups.

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. These products can include various derivatives and intermediates, which are valuable in further chemical synthesis and applications.

Scientific Research Applications

MFCD02363724 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological molecules. In industry, this compound is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD02363724 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological and chemical effects, depending on the context and application

Comparison with Similar Compounds

Similar Compounds: Compounds similar to MFCD02363724 include those with similar molecular structures and reactivity. These compounds may share some properties and applications but also have unique characteristics that differentiate them.

Uniqueness: this compound is unique due to its specific molecular structure and reactivity. This uniqueness makes it valuable in certain applications where other compounds may not be as effective or suitable.

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it an important subject of study and use in various fields. Further research and development can uncover new applications and enhance our understanding of this compound.

Properties

IUPAC Name

ethyl 6-methoxy-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-3-26-19(23)16-13-21-17-5-4-14(24-2)12-15(17)18(16)20-6-7-22-8-10-25-11-9-22/h4-5,12-13H,3,6-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTSDCRJCCLZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCN3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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